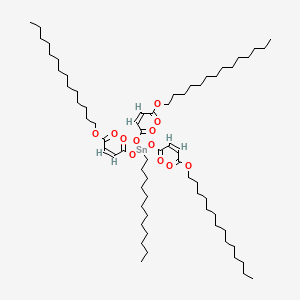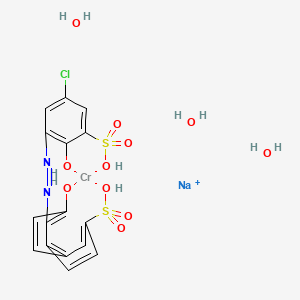
Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) is a complex compound with the molecular formula C16H13ClCrN2O11S2Na and a molecular weight of 587.90 g/mol. This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dyeing and pigmentation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) typically involves the diazotization of 5-chloro-2-hydroxy-3-sulfophenylamine followed by coupling with 6-hydroxynaphthalene-2-sulfonic acid. The resulting azo compound is then complexed with chromium and sodium ions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes precise control of temperature, pH, and reaction time to ensure consistent quality and performance of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can alter the azo group, affecting the compound’s color properties.
Substitution: The sulfonic acid groups can undergo substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of chromium, while reduction can lead to the formation of amines from the azo group.
Scientific Research Applications
Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving azo compounds and chromium complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of its chromate component.
Industry: Widely used in dyeing and pigmentation processes due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) involves its interaction with various molecular targets and pathways. The azo group can participate in electron transfer reactions, while the chromate component can interact with biological molecules, potentially leading to oxidative stress or other biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-)
- Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(2-)
- Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(3-)
Uniqueness
The uniqueness of Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) lies in its specific combination of azo and chromate groups, which confer distinct color properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for various applications.
Properties
CAS No. |
83863-37-0 |
|---|---|
Molecular Formula |
C16H17ClCrN2NaO11S2+ |
Molecular Weight |
587.9 g/mol |
IUPAC Name |
sodium;5-[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonic acid;chromium;trihydrate |
InChI |
InChI=1S/C16H11ClN2O8S2.Cr.Na.3H2O/c17-9-6-12(16(21)14(7-9)29(25,26)27)18-19-15-11-3-2-10(28(22,23)24)5-8(11)1-4-13(15)20;;;;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;;3*1H2/q;;+1;;; |
InChI Key |
PVURUXKRKRGDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)C=C1S(=O)(=O)O.O.O.O.[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


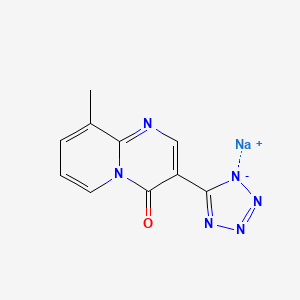

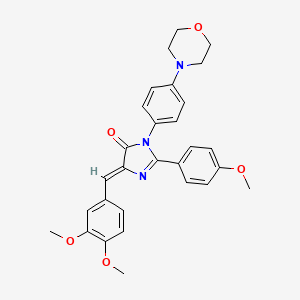
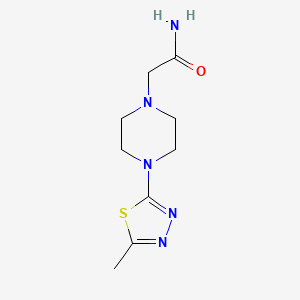
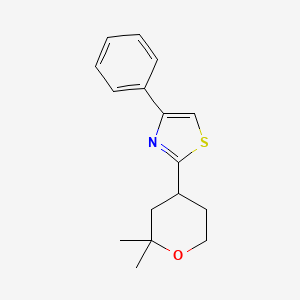


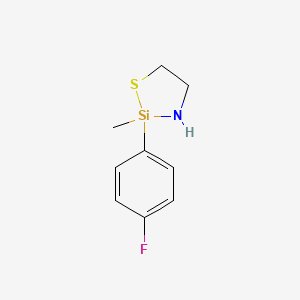
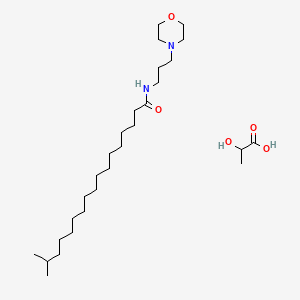
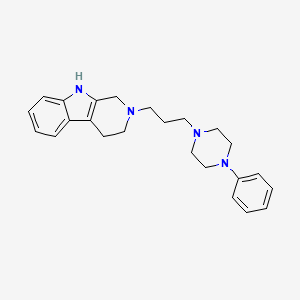
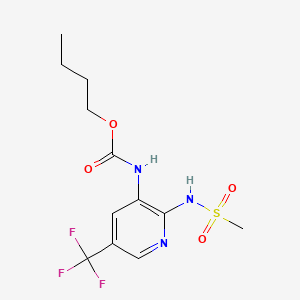
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)

